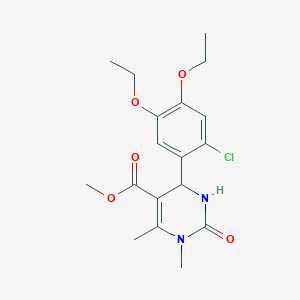
Methyl 4-(2-chloro-4,5-diethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-chloro-4,5-diethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, commonly known as CDMP, is a pyrimidine derivative that has been synthesized and studied for its potential applications in scientific research. CDMP has been found to possess a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of CDMP is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes. CDMP has been found to inhibit the growth of a variety of microorganisms, including fungi and bacteria, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
CDMP has been found to possess a variety of biochemical and physiological effects, including antifungal, antibacterial, and antitumor activity. It has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of a variety of diseases and conditions.
实验室实验的优点和局限性
CDMP has several advantages as a research tool, including its potent biological activity and its ability to serve as a scaffold for the design of new compounds. However, it also has some limitations, including its relatively complex synthesis method and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on CDMP, including the development of new derivatives with improved biological activity, the investigation of its potential use as a therapeutic agent for a variety of diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration methods for CDMP in order to maximize its therapeutic potential.
合成方法
CDMP can be synthesized through a multi-step process involving the reaction of 2-chloro-4,5-diethoxybenzaldehyde with 4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, followed by methylation with methyl iodide. The final product is obtained through purification and isolation steps.
科学研究应用
CDMP has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to possess antifungal, antibacterial, and antitumor properties, making it a promising candidate for the development of new drugs. CDMP has also been studied for its potential use as a scaffold for the design of new compounds with improved biological activity.
属性
分子式 |
C18H23ClN2O5 |
|---|---|
分子量 |
382.8 g/mol |
IUPAC 名称 |
methyl 6-(2-chloro-4,5-diethoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H23ClN2O5/c1-6-25-13-8-11(12(19)9-14(13)26-7-2)16-15(17(22)24-5)10(3)21(4)18(23)20-16/h8-9,16H,6-7H2,1-5H3,(H,20,23) |
InChI 键 |
WGECMZIHSZZBKU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C2C(=C(N(C(=O)N2)C)C)C(=O)OC)Cl)OCC |
规范 SMILES |
CCOC1=C(C=C(C(=C1)C2C(=C(N(C(=O)N2)C)C)C(=O)OC)Cl)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propyl ether](/img/structure/B308019.png)

![2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chlorophenyl methyl ether](/img/structure/B308021.png)
![(5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B308022.png)
![5-(2-Bromo-4,5-diethoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308023.png)
![ethyl 4-[5-(di-1H-indol-3-ylmethyl)-2-furyl]benzoate](/img/structure/B308024.png)
![(5Z)-5-[(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B308026.png)
![(5Z)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B308028.png)
![3-[(4-Chlorobenzyl)sulfanyl]-6-methyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308031.png)
![1-butyl-3-{2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B308032.png)
![5-{2-[8-(Benzyloxy)-2-quinolinyl]vinyl}-2-methoxyphenyl acetate](/img/structure/B308033.png)
![2-[(4-Chlorophenyl)imino]-5-(3,4-diethoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308034.png)
![(5Z)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B308036.png)
![7-Acetyl-6-(3-ethoxy-2-methoxyphenyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308038.png)